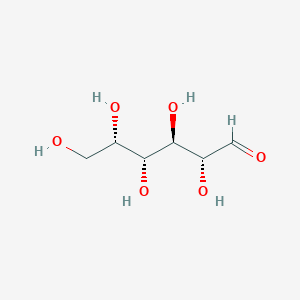![molecular formula C19H24N2OS B119625 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol CAS No. 73644-43-6](/img/structure/B119625.png)
1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol” is a chemical compound with the molecular formula C19H24N2OS . It is a derivative of phenothiazine, a class of compounds that have a wide range of applications, including use in certain psychotropic drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenothiazine core, which is a tricyclic structure containing two benzene rings and a central nitrogen-containing heterocycle . Attached to this core is a [3-(Dimethylamino)propyl] group and an ethanol group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.472 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found .Aplicaciones Científicas De Investigación
Biomolecular Interactions and Drug Development
Phenothiazine derivatives, including 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol, have been investigated for their interactions with biological molecules and potential as drug candidates. Theoretical analyses using density functional theory (DFT) and molecular dynamics (MD) simulations have explored their interactions with gold and water molecules, highlighting their potential in the development of effective drugs for SARS-CoV-2 by investigating their stability in protein-ligand complexes and their ability to interact with angiotensin-converting enzyme 2 (ACE2) (Al-Otaibi et al., 2022).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of phenothiazine derivatives has revealed their potent photodynamic photosensitizing capabilities. Studies have investigated their fluorescence quantum yields, transient absorbance, and reactivity with tryptophan, indole, and cysteine, providing insights into their potential application in photodynamic therapy (Bosca et al., 2006).
Antimicrobial Activity
Synthetic efforts have led to novel 4-(5-(10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl) Azo dye/Schiff base derivatives showing promising in vitro antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential in developing new antimicrobial agents (Gopi et al., 2017).
Enzymatic Resolution and Anticancer Evaluation
The enzymatic resolution of racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols and their butanoates has been explored, offering a method to obtain enantiomerically pure compounds for further pharmaceutical evaluation. Additionally, phenothiazine derivatives have been assessed for their anticancer activity, demonstrating high efficacy against breast cancer cell lines and underscoring their potential in cancer therapy (Brem et al., 2010); (Ahmed et al., 2018).
Propiedades
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJWCRNUEBJMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335454 |
Source


|
| Record name | 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol | |
CAS RN |
73644-43-6 |
Source


|
| Record name | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73644-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


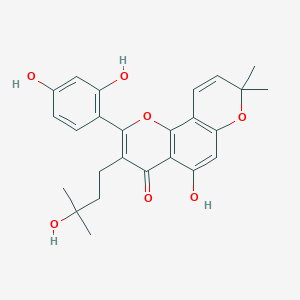
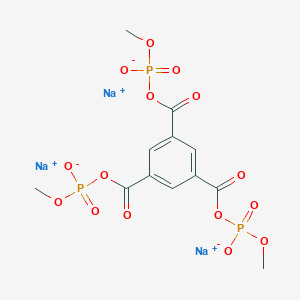

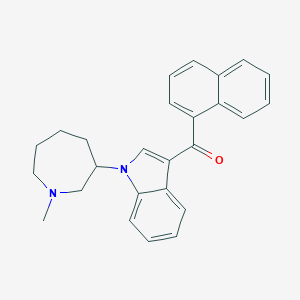
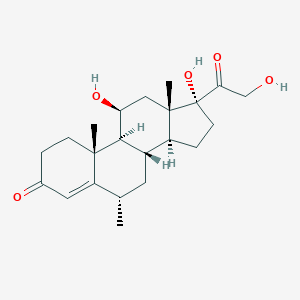
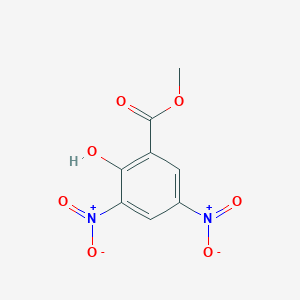
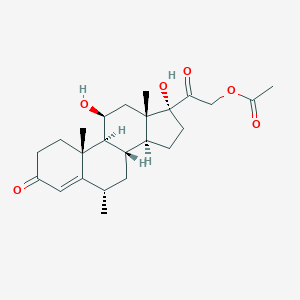
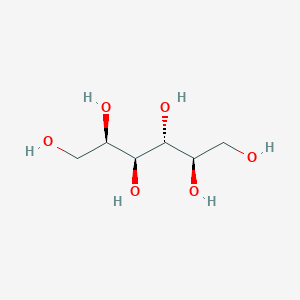
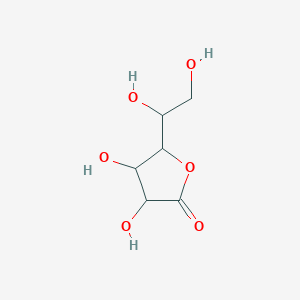
![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)
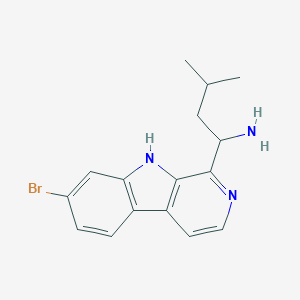
![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)
